(E)-2-cyano-N-(3-fluorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide
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Overview
Description
(E)-2-cyano-N-(3-fluorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide is a synthetic organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a cyano group, a fluorophenyl group, and a furan ring substituted with a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-N-(3-fluorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 3-(5-(p-tolyl)furan-2-yl)acrylic acid: This can be achieved through a Heck reaction between p-tolylfuran and acrylic acid.
Formation of the acrylamide: The acrylic acid derivative is then converted to the corresponding acrylamide by reacting with thionyl chloride to form the acid chloride, followed by reaction with 3-fluoroaniline.
Introduction of the cyano group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-cyano-N-(3-fluorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
(E)-2-cyano-N-(3-fluorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-2-cyano-N-(3-fluorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the fluorophenyl and furan rings can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-cyano-N-(3-chlorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide
- (E)-2-cyano-N-(3-bromophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide
- (E)-2-cyano-N-(3-methylphenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide
Uniqueness
(E)-2-cyano-N-(3-fluorophenyl)-3-(5-(p-tolyl)furan-2-yl)acrylamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development and other applications.
Properties
IUPAC Name |
(E)-2-cyano-N-(3-fluorophenyl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2/c1-14-5-7-15(8-6-14)20-10-9-19(26-20)11-16(13-23)21(25)24-18-4-2-3-17(22)12-18/h2-12H,1H3,(H,24,25)/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGQBVBLZAFNNU-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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